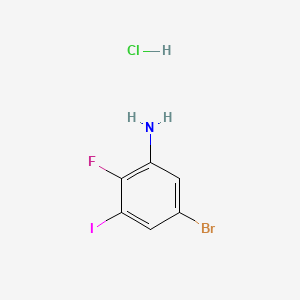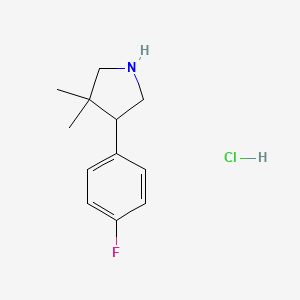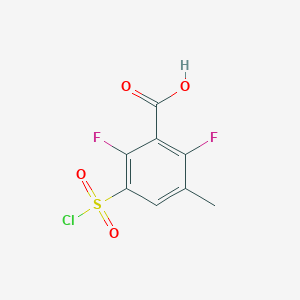
3-(Chlorosulfonyl)-2,6-difluoro-5-methylbenzoicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Chlorosulfonyl)-2,6-difluoro-5-methylbenzoic acid is a chemical compound with the molecular formula C8H5ClF2O4S It is a derivative of benzoic acid, characterized by the presence of chlorosulfonyl, difluoro, and methyl groups on the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chlorosulfonyl)-2,6-difluoro-5-methylbenzoic acid typically involves the chlorosulfonation of 2,6-difluoro-5-methylbenzoic acid. The reaction is carried out by treating the starting material with chlorosulfonic acid (HSO3Cl) under controlled conditions. The reaction proceeds as follows:
Chlorosulfonation: 2,6-difluoro-5-methylbenzoic acid is reacted with chlorosulfonic acid at a temperature range of 0-5°C. The reaction mixture is stirred for several hours to ensure complete conversion.
Isolation: The reaction mixture is then poured into ice-cold water to precipitate the product. The solid is filtered, washed with water, and dried to obtain 3-(Chlorosulfonyl)-2,6-difluoro-5-methylbenzoic acid.
Industrial Production Methods
On an industrial scale, the production of 3-(Chlorosulfonyl)-2,6-difluoro-5-methylbenzoic acid follows a similar synthetic route but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems ensures consistent product quality and scalability.
化学反応の分析
Types of Reactions
3-(Chlorosulfonyl)-2,6-difluoro-5-methylbenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonyl derivatives, respectively.
Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonic acid group using reducing agents like sodium borohydride (NaBH4).
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol) are commonly used. The reactions are typically carried out in polar solvents like acetonitrile or dimethylformamide (DMF) at room temperature.
Reduction: Sodium borohydride (NaBH4) is used in an aqueous or alcoholic medium at low temperatures.
Oxidation: Potassium permanganate (KMnO4) is used in an alkaline medium at elevated temperatures.
Major Products Formed
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonyl Derivatives: Formed by the reaction with thiols.
Sulfonic Acid: Formed by the reduction of the chlorosulfonyl group.
Carboxylic Acid: Formed by the oxidation of the methyl group.
科学的研究の応用
3-(Chlorosulfonyl)-2,6-difluoro-5-methylbenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of enzyme inhibitors and as a probe in biochemical assays.
Medicine: It is investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients (APIs).
Industry: The compound is used in the production of specialty chemicals, dyes, and polymers.
作用機序
The mechanism of action of 3-(Chlorosulfonyl)-2,6-difluoro-5-methylbenzoic acid involves its reactivity with nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as a key intermediate. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.
類似化合物との比較
Similar Compounds
3-(Chlorosulfonyl)benzoic acid: Similar structure but lacks the difluoro and methyl groups.
2,6-Difluoro-5-methylbenzoic acid: Lacks the chlorosulfonyl group.
3-(Chlorosulfonyl)-2,6-difluorobenzoic acid: Similar structure but lacks the methyl group.
Uniqueness
3-(Chlorosulfonyl)-2,6-difluoro-5-methylbenzoic acid is unique due to the presence of both difluoro and methyl groups, which impart distinct electronic and steric properties. These properties influence its reactivity and make it a valuable intermediate in the synthesis of complex organic molecules.
特性
分子式 |
C8H5ClF2O4S |
|---|---|
分子量 |
270.64 g/mol |
IUPAC名 |
3-chlorosulfonyl-2,6-difluoro-5-methylbenzoic acid |
InChI |
InChI=1S/C8H5ClF2O4S/c1-3-2-4(16(9,14)15)7(11)5(6(3)10)8(12)13/h2H,1H3,(H,12,13) |
InChIキー |
RIHUOBHRCLAGNN-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1F)C(=O)O)F)S(=O)(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




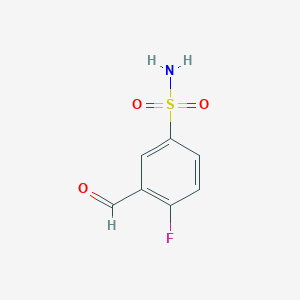


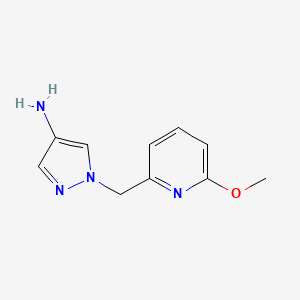
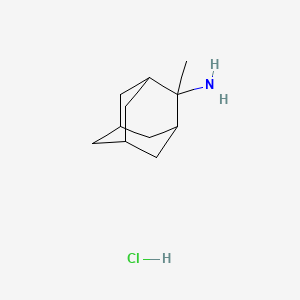
![7-Methoxy-4-azaspiro[2.5]octane hydrochloride](/img/structure/B13521209.png)
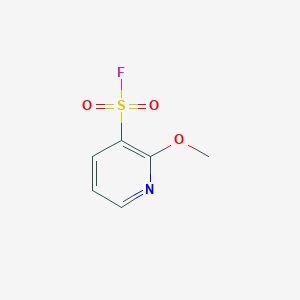
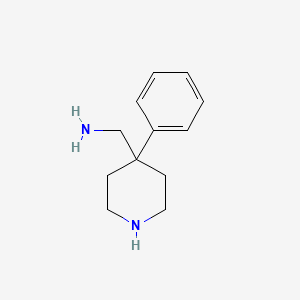
![Lithium(1+)2-[6-(trifluoromethyl)pyrazin-2-yl]acetate](/img/structure/B13521229.png)
![1-[(Trimethylsilyl)methyl]piperazinedihydrochloride](/img/structure/B13521230.png)
